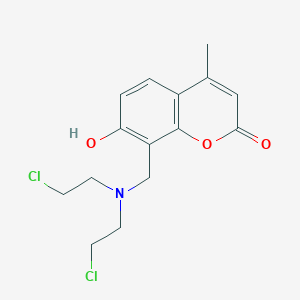
Dicurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicurin, also known as this compound, is a useful research compound. Its molecular formula is C15H17Cl2NO3 and its molecular weight is 330.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
1. Antitumor Effects
Dicurin has shown promise in oncology, particularly in its ability to inhibit tumor growth. Recent studies have demonstrated its effectiveness against various cancer cell lines, including osteosarcoma. In a study involving mice with transplanted human osteosarcoma cells, this compound was administered alongside cisplatin, a common chemotherapeutic agent. The combination therapy resulted in significantly reduced tumor volumes compared to cisplatin alone, indicating a synergistic effect that enhances the overall efficacy of cancer treatment .
2. Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective properties. In vitro studies suggest that it can mitigate neuronal damage and promote cell survival under stress conditions. This characteristic is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in disease progression.
Medicinal Applications
1. Pain Management
This compound has been explored as an analgesic agent. Its formulation allows for effective pain relief with minimal side effects, making it suitable for patients requiring long-term pain management solutions. Clinical trials have reported positive outcomes in pain reduction among patients treated with this compound-based therapies .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that can be beneficial in treating conditions characterized by inflammation. Studies have shown that this compound can inhibit pro-inflammatory cytokines and pathways, which is crucial in managing diseases such as arthritis and other inflammatory disorders.
Case Studies
Propriétés
Numéro CAS |
14415-49-7 |
|---|---|
Formule moléculaire |
C15H17Cl2NO3 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3 |
Clé InChI |
CNALNNVHNPSQEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
Key on ui other cas no. |
14415-49-7 |
Synonymes |
4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin dicourol dicurin dicurin hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















